molecular formula C21H21N3OS B2404656 N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide CAS No. 899906-62-8

N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide

Cat. No. B2404656
CAS RN: 899906-62-8
M. Wt: 363.48
InChI Key: OIQLTEUAEWSSQB-UHFFFAOYSA-N
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Description

“N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide” is a complex organic compound. It contains a diazaspiro[4.4]nona-1,3-dien-2-yl group, which is a type of spiro compound where two rings share a single atom . Spiro compounds are typically more rigid than their non-spiro counterparts, which can affect their chemical behavior .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the diazaspiro ring and multiple functional groups. The diazaspiro ring introduces rigidity into the molecule, while the phenyl and sulfanyl groups may participate in various chemical interactions .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. The reactivity of this compound would likely be influenced by the diazaspiro ring and the functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Antimicrobial Agents : Baviskar, Khadabadi, and Deore (2013) synthesized a series of derivatives of this compound to evaluate their antimicrobial activities, revealing promising results against various bacteria and fungi (Baviskar, Khadabadi, & Deore, 2013).

  • Structural Analysis : Silaichev et al. (2012) studied the crystalline and molecular structures of related compounds, which are crucial for understanding their chemical properties and potential applications (Silaichev et al., 2012).

  • Anticancer Evaluation : Zyabrev et al. (2022) synthesized and characterized a series of 4-arylsulfonyl-1,3-oxazoles, including derivatives of the compound , and evaluated their anticancer activities, showing potential against various cancer cell lines (Zyabrev et al., 2022).

  • Novel Synthesis Approaches : Yavari et al. (2018) described a synthesis method that leads to the formation of related compounds, showcasing innovative approaches to creating new derivatives (Yavari et al., 2018).

  • Pharmacological Potential : Salem et al. (2019) explored novel non-sulfonylureas derivatives, including those linked to the compound of interest, assessing their hypoglycemic activity and potential as ALR2 inhibitors (Salem et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without more information, it’s difficult to provide a detailed safety and hazard analysis for this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its physical and chemical properties, and studying its potential applications. This could include testing its biological activity or investigating its potential use in materials science .

properties

IUPAC Name

N-phenyl-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-18(22-17-11-5-2-6-12-17)15-26-20-19(16-9-3-1-4-10-16)23-21(24-20)13-7-8-14-21/h1-6,9-12H,7-8,13-15H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQLTEUAEWSSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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